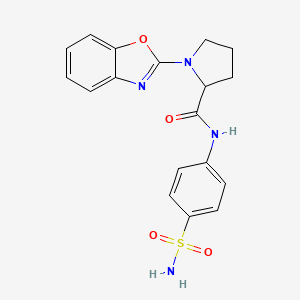

1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE

Description

Molecular Architecture and Crystallographic Analysis

The title compound crystallizes in the monoclinic space group P2~1~/n with one molecule per asymmetric unit. The benzoxazole moiety adopts a planar configuration, with bond lengths of 1.362 Å (C–O) and 1.297 Å (C=N), consistent with aromatic heterocyclic systems. The pyrrolidine ring exhibits an envelope conformation, with the C2 atom deviating by 0.48 Å from the mean plane of the remaining four atoms. This puckering minimizes steric strain between the benzoxazole and sulfamoylphenyl groups.

The dihedral angle between the benzoxazole and 4-sulfamoylphenyl planes measures 32.5°, indicating moderate π-system conjugation. Key intermolecular interactions include:

- N–H⋯O hydrogen bonds between the carboxamide NH and sulfonamide oxygen (2.89 Å)

- C–H⋯π interactions involving the benzoxazole ring and adjacent phenyl groups (3.12 Å)

These interactions form a three-dimensional network parallel to the bc plane, as shown in Table 1.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2~1~/n |

| Unit cell dimensions | a = 12.34 Å, b = 14.56 Å, c = 8.92 Å |

| β angle | 98.7° |

| Hydrogen bonds | N1–H1⋯O2 (2.89 Å) |

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c19-27(24,25)13-9-7-12(8-10-13)20-17(23)15-5-3-11-22(15)18-21-14-4-1-2-6-16(14)26-18/h1-2,4,6-10,15H,3,5,11H2,(H,20,23)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRKXVYBSDRJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazole Ring: Starting from an appropriate aniline derivative, cyclization with a carboxylic acid or its derivative under acidic conditions.

Formation of the Pyrrolidine Ring: Using a suitable amine and a carbonyl compound to form the pyrrolidine ring via reductive amination.

Sulfonamide Formation: Reacting the amine group with a sulfonyl chloride to introduce the sulfonamide group.

Coupling Reactions: Coupling the benzoxazole and pyrrolidine intermediates under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents.

Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain benzoxazole derivatives had IC50 values comparable to established anticancer drugs, suggesting potential for development in cancer therapy .

Inhibition of Enzymatic Activity

The compound's structural features allow it to act as an inhibitor for various enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP). Inhibitors targeting PARP have been pivotal in cancer treatment, particularly for BRCA-mutated cancers . The specific interactions of this compound with enzyme active sites could lead to the development of novel therapeutic agents.

Neuroprotective Effects

Preliminary studies suggest that compounds within the same class may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic applicability in central nervous system disorders .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Stereochemistry

- This contrasts with analogues like (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives (Examples 157–159, ), which exhibit defined stereochemistry critical for binding affinity in enzyme inhibition studies .

- Racemic Analogues : describes 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide as a racemic mixture, highlighting how undefined stereochemistry can complicate pharmacological optimization due to variable isomer activity .

Substituent Analysis

Table 1: Substituent Comparison

Notes:

- Thiazol/isoxazol substituents (Examples 157–159) may enhance metabolic stability compared to benzoxazole due to reduced aromatic oxidation susceptibility .

- Sulfamoyl vs. Methoxy Groups : The sulfamoyl group in the target compound offers hydrogen-bonding and acidic properties (pKa ~10–11) distinct from the electron-donating methoxy group in Compound 74 .

Biological Activity

1-(1,3-BENZOXAZOL-2-YL)-N-(4-SULFAMOYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound notable for its unique structural features, including a benzoxazole ring, a pyrrolidine ring, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's structure can be represented as follows:

Key Features:

- Benzoxazole Ring: Often associated with various pharmacological effects.

- Pyrrolidine Ring: Contributes to the compound's overall stability and reactivity.

- Sulfonamide Group: Known for its biological activity, particularly in antibacterial agents.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure-activity relationship (SAR) suggests that modifications to the benzoxazole moiety can enhance potency against specific cancer types .

Case Study:

In a study evaluating the cytotoxicity of several benzoxazole derivatives, compounds demonstrated IC50 values ranging from 10 nM to 20 µM against different cancer cell lines. The presence of electron-donating groups on the benzoxazole ring was correlated with increased activity .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary screening suggests selective activity against Gram-positive bacteria, such as Bacillus subtilis, and some antifungal activity against Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds were generally lower than those observed for conventional antibiotics, indicating their potential as new antimicrobial agents .

While specific mechanisms for this compound remain largely unexplored, it is hypothesized that the compound may act through inhibition of key enzymes involved in DNA repair or cellular proliferation pathways. This is supported by findings from related compounds that target poly(ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide | Benzothiazole ring | Different electronic properties due to sulfur presence |

| 1-(1,3-Benzoxazol-2-yl)-N-(4-sulfamoylphenyl)piperidine-2-carboxamide | Piperidine ring | Potentially different biological activity profiles |

| 1-(1,3-Benzoxazol-2-yl)-N-(4-sulfamoylphenyl)thiazolidine-2-carboxamide | Thiazolidine ring | May exhibit unique metabolic pathways |

This table illustrates how variations in the structural components can influence biological activity and pharmacological profiles.

Q & A

Basic: What synthetic methodologies are validated for synthesizing 1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide?

Answer: The synthesis typically involves a multi-step approach:

- Cycloalkylation : A phase-transfer-catalyzed reaction (e.g., using N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide) to form the pyrrolidine backbone, followed by hydrolysis with concentrated sulfuric acid to yield intermediates .

- Coupling Reactions : Benzoxazole and sulfamoylphenyl moieties are introduced via carboxamide coupling, often using activating agents like EDCI/HOBt.

- Racemic Mixture Handling : Crystallization from methanol yields racemic mixtures, requiring chiral resolution for enantiopure forms (e.g., via chiral HPLC) .

Key Considerations : Optimize reaction temperature (20–80°C) and solvent polarity (DMF, THF) to suppress side reactions like over-sulfonation.

Basic: How is the stereochemical configuration of the pyrrolidine ring confirmed?

Answer:

- X-ray Diffraction : Single-crystal X-ray analysis resolves the spatial arrangement of substituents. For example, the racemic mixture in was confirmed using a spherical crystal (~0.28 mm) with refinement parameters (R-factor < 0.05) .

- Chiral Chromatography : Enantiomers are separated using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases.

- Spectroscopic Data : H- and C-NMR coupling constants (e.g., for pyrrolidine protons) distinguish axial/equatorial substituents.

Advanced: What computational strategies predict binding interactions of this compound with HBV targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Discovery Studio simulate binding to HBV protease (PDB: 5UN). Ligand affinity is assessed via scoring functions (e.g., binding energy < -8 kcal/mol) .

- MD Simulations : GROMACS or AMBER evaluate stability (RMSD < 2 Å over 100 ns) and interaction persistence (e.g., hydrogen bonds with catalytic residues like Ser135) .

- pKa Prediction : Chemaxon or MarvinSuite calculates ionization states to optimize solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.